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Golvatinib in Human Tumor Xenograft Models

The table below summarizes key findings from a preclinical study that evaluated the efficacy of Gelvatinib

in combination with Lenvatinib in various human tumor xenograft models in mice [1].

Tumor Treatment Groups
Cancer HGF o
Cell . (Tumor Growth Key Findings
. Type Expression o
Line Inhibition vs. Control)
SEKI Melanoma  High Lenvatinib (weak effect), = HGF from tumor cells conferred
Lenvatinib + Golvatinib  resistance to VEGFR inhibitor;
(synergistic effect) combination therapy overcame
this resistance.
IM95m Gastric High Lenvatinib (weak effect), = Combination showed synergistic
Lenvatinib + Golvatinib  antitumor effects, accompanied
(synergistic effect) by decreased tumor vessel
density.
KP-4 Pancreatic  High Lenvatinib (weak effect), = Combination therapy effective
Lenvatinib + Golvatinib  against tumors with high HGF
(synergistic effect) expression.
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Tumor Treatment Groups
Cancer HGF o
Cell . (Tumor Growth Key Findings
. Type Expression .

Line Inhibition vs. Control)

A2780 Ovarian Low Lenvatinib (strong In low-HGF models, adding
effect), Lenvatinib + Golvatinib to Lenvatinib did not
Golvatinib (no enhanced  provide additional benefit.
effect)

Detailed Experimental Protocols

The core methodology from the primary study involves these key steps [1]:

¢ In Vivo Xenograft Models: Subcutaneous (s.c.) xenograft models were established by inoculating
mice with various human tumor cell lines (SEKI, IM95m, KP-4, A2780).

e Compound Administration: Once tumors were established, mice were treated with vehicle control,
Lenvatinib (100 mgl/kg, orally, once daily), Golvatinib (50 mg/kg, orally, once daily), or the
combination of both.

o Efficacy Assessment: Tumor volumes and body weights were measured regularly. The anti-tumor
effects were calculated by comparing the mean tumor volume of the treated group with that of
the control group at the end of the experiment.

e Pharmacodynamic Analysis: At the end of the study, tumors were harvested for analysis. Tumor
vessel density was assessed by immunostaining for CD31, a vascular endothelial cell marker.

HGFI/c-Met Signaling Pathway in Resistance

The following diagram illustrates the mechanism by which the HGF/c-Met pathway confers resistance to

VEGEFR inhibitors like Lenvatinib, and how Golvatinib counteracts this.

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4317894/
https://www.smolecule.com/products/s547940?utm_src=pdf-body
https://www.smolecule.com/products/s547940?utm_src=pdf-body
https://www.smolecule.com/products/s547940?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

Tumor Cell
(High HGF)

Secretes

(Secreted HGF)

Binds & Activates

Inhibits

Induces Leads to

Inhibition of
Signaling

Promotes

Suppresses

Click to download full resolution via product page

Mechanism of HGF-induced resistance to VEGFR inhibitors and Golvatinib's role in combination therapy.

Key Insights for Researchers

e Focus on Patient Stratification: The preclinical data strongly suggests that Golvatinib
combination therapy would be most effective in patient populations with tumors characterized
by high HGF expression or c-Met activation [1].

¢ Robust Efficacy Readouts: The study used multiple endpoints to confirm efficacy, including tumor
growth inhibition and reduced microvessel density (a pharmacodynamic marker of anti-
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angiogenic activity) [1].

e Wider Target Profile: Golvatinib is primarily a dual inhibitor of c-Met and VEGFR2, but it also shows
activity against other kinases like Ron and Flt-3 [2]. Consider this broader profile when designing or
interpreting experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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